molecular formula C13H16O5 B14594572 2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate CAS No. 60359-59-3

2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate

Katalognummer: B14594572
CAS-Nummer: 60359-59-3
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: BZDUDVMJTSQAJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a phenoxyethoxy group attached to an oxoethyl propanoate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate typically involves the esterification of 2-oxoethyl propanoate with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Propanoic acid and 2-phenoxyethanol.

    Reduction: 2-Hydroxyethyl propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The phenoxy group can interact with hydrophobic pockets in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-oxopropanoate: Similar ester structure but lacks the phenoxyethoxy group.

    Methyl 2-oxopropanoate: Another ester with a simpler structure.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the ester functionality.

Uniqueness

2-Oxo-2-(2-phenoxyethoxy)ethyl propanoate is unique due to the presence of both the oxoethyl propanoate and phenoxyethoxy groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler esters.

Eigenschaften

CAS-Nummer

60359-59-3

Molekularformel

C13H16O5

Molekulargewicht

252.26 g/mol

IUPAC-Name

[2-oxo-2-(2-phenoxyethoxy)ethyl] propanoate

InChI

InChI=1S/C13H16O5/c1-2-12(14)18-10-13(15)17-9-8-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI-Schlüssel

BZDUDVMJTSQAJY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OCC(=O)OCCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.